molecular formula C8H13ClO3 B3255175 chloroethene;ethenol;ethenyl acetate CAS No. 25086-48-0

chloroethene;ethenol;ethenyl acetate

Cat. No.: B3255175
CAS No.: 25086-48-0
M. Wt: 192.64 g/mol
InChI Key: NDSFOFNHJYDJFL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

chloroethene;ethenol;ethenyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C2H3Cl.C2H4O/c1-3-6-4(2)5;2*1-2-3/h3H,1H2,2H3;2H,1H2;2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFOFNHJYDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C=CO.C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-48-0
Details Compound: Vinyl acetate-vinyl alcohol-vinyl chloride copolymer
Record name Vinyl acetate-vinyl alcohol-vinyl chloride copolymer
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Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Acetic acid ethenyl ester, polymer with chloroethene and ethenol
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CAS No.

25086-48-0
Record name Acetic acid ethenyl ester, polymer with chloroethene and ethenol
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Record name Acetic acid ethenyl ester, polymer with chloroethene and ethenol
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Preparation Methods

Chloroethene: Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane. This process involves heating 1,2-dichloroethane in the presence of a charcoal catalyst to produce chloroethene and hydrogen chloride . Another method involves the oxychlorination of ethylene, where ethylene, hydrogen chloride, and oxygen are reacted in the presence of a copper catalyst .

Ethenol: Ethenol is produced through two main processes: fermentation of carbohydrates and hydration of ethylene. In fermentation, yeast cells convert sugars into ethanol. The hydration process involves reacting ethylene with steam in the presence of a phosphoric acid catalyst .

Ethenyl Acetate: Ethenyl acetate is synthesized by the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This reaction can be carried out in either the gas phase or the liquid phase .

Chemical Reactions Analysis

Chloroethene: Chloroethene undergoes various chemical reactions, including polymerization, addition, and substitution reactions. In polymerization, chloroethene forms polyvinyl chloride (PVC) through a free-radical mechanism. It can also react with chlorine to form dichloroethane .

Ethenol: Ethenol undergoes oxidation, dehydration, and esterification reactions. Oxidation of ethenol produces acetaldehyde and acetic acid. Dehydration of ethenol in the presence of sulfuric acid forms ethene. Esterification with acetic acid produces ethyl acetate .

Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water produces ethanol and acetic acid. Transesterification with methanol produces methyl acetate .

Scientific Research Applications

Chloroethene: Chloroethene is extensively used in the production of PVC, which is utilized in construction, packaging, and electrical insulation. It is also studied for its microbial degradation properties, which are important for bioremediation of contaminated sites .

Ethenol: Ethenol is used as a solvent in laboratories and industries, in the production of alcoholic beverages, and as a biofuel. It is also used in medical applications as an antiseptic and disinfectant .

Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key ingredient in adhesives, paints, and coatings. It is also used in the production of polyvinyl alcohol, which has applications in textiles and paper .

Mechanism of Action

Chloroethene: Chloroethene exerts its effects primarily through polymerization, where free radicals initiate the formation of long polymer chains. This process involves the breaking of the double bond in chloroethene and the formation of new bonds with other chloroethene molecules .

Ethenol: Ethenol acts as a central nervous system depressant by interacting with neurotransmitter receptors in the brain. It is metabolized in the liver to acetaldehyde and then to acetic acid, which is further broken down into carbon dioxide and water .

Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis to produce ethanol and acetic acid. This reaction is catalyzed by enzymes in biological systems and by acids or bases in industrial processes .

Comparison with Similar Compounds

Chloroethene (Vinyl Chloride)

  • Chemical Identity: CAS No.: 75-01-4 Synonyms: Monochloroethene, vinyl chloride monomer (VCM), ethylene monochloride Structure: CH₂=CHCl Class: Halogenated hydrocarbon, vinyl monomer
  • Applications : Primarily used in polyvinyl chloride (PVC) production. Also forms copolymers with ethene or ethenyl acetate (e.g., vinyl chloride-vinyl acetate copolymer) .
  • Environmental Impact: A known carcinogen and environmental pollutant. Degrades reductively to vinyl chloride (VC) and ethene under anaerobic conditions .

Ethenol (Vinyl Alcohol)

  • Chemical Identity :
    • Structure : CH₂=CHOH (unstable; typically exists as its tautomer, acetaldehyde)
    • Role in Polymers : Stabilized in copolymers (e.g., with chloroethene and ethenyl acetate) .
  • Applications : Rarely isolated; used in synthetic polymers (e.g., polyvinyl alcohol derivatives) .

Ethenyl Acetate (Vinyl Acetate)

  • Chemical Identity: CAS No.: 108-05-4 Synonyms: Acetic acid ethenyl ester, VAM (vinyl acetate monomer) Structure: CH₃COOCH=CH₂ Class: Vinyl ester monomer
  • Applications: Key monomer for polyvinyl acetate (PVA), adhesives, coatings, and copolymers (e.g., with chloroethene) .
  • Market Trends : Expected to grow at a CAGR of 4.12% (2024–2032), driven by construction and automotive sectors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Functional Group Key Structural Features
Chloroethene Halogen (Cl) Chlorinated vinyl group
Ethenol Hydroxyl (OH) Unstable enol form of acetaldehyde
Ethenyl Acetate Ester (OAc) Acetate-substituted vinyl group

Production and Reactivity

  • Chloroethene : Produced via ethylene chlorination or ethane dichloride cracking. Reacts via free-radical polymerization for PVC .
  • Ethenol: Synthesized indirectly via hydrolysis of ethenyl acetate or as a copolymer component .
  • Ethenyl Acetate : Produced from acetylene and acetic acid or ethylene and acetic anhydride. Polymerizes readily with peroxides .

Physicochemical Properties (Selected Data)

Property Chloroethene Ethenyl Acetate
Boiling Point -13.4°C 72.2°C
Solubility Slightly in water Miscible with organic solvents
Flammability Highly flammable Flammable (flash point: -8°C)

Research and Development Insights

  • Chloroethene : Focus on reducing environmental persistence via microbial dechlorination (e.g., Dehalococcoides spp. convert it to ethene) .
  • Ethenyl Acetate: Innovations include bio-based production and flame-retardant copolymers .
  • Ethenol: Research prioritizes stabilizing its structure for advanced polymer applications .

Biological Activity

Chloroethene (commonly known as vinyl chloride), ethenol (vinyl alcohol), and ethenyl acetate (vinyl acetate) are organic compounds that have garnered significant attention due to their diverse biological activities. This article explores their biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by relevant case studies and research findings.

Overview of Compounds

  • Chloroethene (Vinyl Chloride) : A colorless gas with a sweet odor, primarily used in the production of polyvinyl chloride (PVC). It is known for its carcinogenic properties, particularly in long-term exposure scenarios.
  • Ethenol (Vinyl Alcohol) : An unstable compound that readily converts to acetaldehyde. It has been studied for its potential applications in polymer chemistry and as a precursor in organic synthesis.
  • Ethenyl Acetate (Vinyl Acetate) : A colorless liquid used extensively in the production of polymers and adhesives. It exhibits low toxicity and has been investigated for various biological activities.

Antimicrobial Properties

Research indicates that ethenyl acetate demonstrates notable antimicrobial activity. A study conducted on extracts containing ethyl acetate revealed significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The antimicrobial activity is attributed to the presence of phenolic compounds and flavonoids identified through HPLC analysis.

Table 1: Antimicrobial Efficacy of Ethenyl Acetate Extracts

MicroorganismInhibition Zone (mm)Concentration Tested (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Antioxidant Activity

Ethenyl acetate has also been studied for its antioxidant properties. In comparative studies, the antioxidant capacity of various extracts was assessed using DPPH radical scavenging assays. The ethenol extract exhibited a strong radical scavenging ability with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of Ethenol Extracts

Extract TypeIC50 Value (μg/mL)Comparison Standard (Ascorbic Acid)
Ethenol18.1318.64
Ethyl Acetate21.62

Case Study 1: Vinyl Chloride Exposure

A significant body of research has highlighted the health risks associated with long-term exposure to chloroethene. Inhalation studies have shown that exposure can lead to neurological effects, reproductive issues, and increased cancer risk . For instance, a cohort study involving workers exposed to vinyl chloride reported elevated incidences of liver cancer, emphasizing the need for strict occupational safety measures.

Case Study 2: Vinyl Acetate in Cancer Research

In vitro studies on human breast carcinoma cell lines have demonstrated that ethenyl acetate extracts can induce cytotoxic effects, leading to decreased cell viability in a concentration-dependent manner . The extracts exhibited morphological changes in treated cells, suggesting potential applications in cancer therapy.

Q & A

Q. How should researchers design accelerated aging studies for chloroethene-ethenyl acetate copolymers in environmental applications?

  • Methodological Answer : Expose samples to UV radiation (ASTM G154), salt spray (ASTM B117), and microbial consortia (ISO 846). Monitor weight loss, surface cracks via SEM, and chlorine content via X-ray fluorescence (XRF). Compare degradation rates to field data from marine or soil environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chloroethene;ethenol;ethenyl acetate
Reactant of Route 2
chloroethene;ethenol;ethenyl acetate

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